BenchChemオンラインストアへようこそ!

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Drug-likeness Lipophilic efficiency Membrane permeability

This 1,3,4-oxadiazole features a critical thiophen-3-yl geometry and a 2-fluorophenoxy ether side chain, delivering a balanced XLogP of 2.4. This profile offers a distinct permeability advantage over 2-thienyl (XLogP 1.9) and phenyl analogs without the promiscuity risk of high-logP dichlorothiophene variants (XLogP 4.3). Ideal for SAR-driven medicinal chemistry targeting NTPDase2 isoform selectivity and broad-panel kinase screening at 10–30 µM. Supplied at ≥95% purity for reliable R&D.

Molecular Formula C14H10FN3O3S
Molecular Weight 319.31
CAS No. 1257552-17-2
Cat. No. B2972187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1257552-17-2
Molecular FormulaC14H10FN3O3S
Molecular Weight319.31
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NC2=NN=C(O2)C3=CSC=C3)F
InChIInChI=1S/C14H10FN3O3S/c15-10-3-1-2-4-11(10)20-7-12(19)16-14-18-17-13(21-14)9-5-6-22-8-9/h1-6,8H,7H2,(H,16,18,19)
InChIKeyKCEFYBISMDQXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257552-17-2) – Chemical Identity & Procurement Baseline


2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257552-17-2) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-oxadiazole class. Its architecture incorporates a 2-fluorophenoxy acetamide side chain at the 2-amino position and a thiophen-3-yl substituent at the 5-position of the oxadiazole ring [1]. Computed physicochemical properties (PubChem CID 49677865) include a molecular weight of 319.31 g/mol, a predicted XLogP of 2.4, and a topological polar surface area (TPSA) of 105 Ų [1]. The compound is supplied commercially for research purposes, typically at ≥95% purity, and serves as a screening candidate in medicinal chemistry programs targeting kinases, NTPDases, and other disease-relevant enzymes [1][2].

Why 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide Cannot Be Simply Swapped with In-Class Analogs


Despite sharing a 1,3,4-oxadiazole core with numerous commercially available analogs, 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide occupies a distinct property space defined by its balanced lipophilicity and specific substitution pattern [1]. Close analogs such as N-(2-fluorophenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CID 52906362, XLogP 2.0) or 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CID 30515392, XLogP 1.9) exhibit systematically lower predicted permeability, while the 2,5-dichlorothiophene variant (CID 43972882, XLogP 4.3) veers into a higher lipophilicity space associated with increased off-target promiscuity and solubility deficits [1][2][3][4]. The 2-fluorophenoxy ether linkage introduces an additional hydrogen bond acceptor absent in the N-phenyl analog, potentially altering target binding geometry, while the thiophen-3-yl (vs. thiophen-2-yl) attachment influences the conformational preferences of the oxadiazole-thiophene dihedral angle, with known consequences for π-stacking interactions in enzyme active sites [5][6].

Quantitative Differentiation Evidence for 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide – Head-to-Head Comparator Data


Optimized Lipophilicity (XLogP 2.4) Relative to Closest N-Phenyl and Thienyl-Acetamide Analogs

The target compound exhibits a computed XLogP of 2.4, which is 0.4 log units higher than the N-(2-fluorophenyl) analog (CID 52906362, XLogP 2.0) and 0.5 log units higher than the thiophen-2-yl acetamide analog (CID 30515392, XLogP 1.9), yet substantially lower than the dichlorothiophene analog (CID 43972882, XLogP 4.3) [1]. This places the compound within the optimal lipophilicity range (XLogP ~2–3) for balanced permeability and solubility in CNS and intracellular target screening [2].

Drug-likeness Lipophilic efficiency Membrane permeability

Intermediate Polar Surface Area (TPSA 105 Ų) Distinguishes the Compound from High-TPSA and Low-TPSA Analogs

The target compound's TPSA of 105 Ų is 8.7 Ų higher than the N-(2-fluorophenyl) analog (TPSA 96.3 Ų) due to the additional ether oxygen, and 20 Ų lower than the thiophen-2-yl acetamide analog (TPSA 125 Ų) which bears an additional sulfur atom in the acetamide side chain [1]. This TPSA value sits in the transitional zone where moderate BBB penetration is possible (threshold ~90 Ų) while retaining sufficient polarity for aqueous solubility [2].

Blood-brain barrier penetration Oral bioavailability Polar surface area

Thiophen-3-yl vs. Thiophen-2-yl Conformational Preference and Its Impact on NTPDase2 Inhibition Potential

In a published series of 1,3,4-oxadiazole NTPDase inhibitors, a thienyl-substituted oxadiazole (compound 3f, bearing a thiophen-2-yl group) demonstrated selective h-NTPDase2 inhibition with an IC50 of 0.25 ± 0.21 µM and h-NTPDase8 IC50 of 1.28 ± 0.07 µM [1]. The thiophen-3-yl isomer in the target compound is expected to alter the dihedral angle between the oxadiazole and thiophene rings, potentially favoring different binding pocket geometries relative to the thiophen-2-yl comparator [2]. The target compound has not been directly tested in this assay; this evidence is class-level inference based on the shared oxadiazole–thiophene pharmacophore.

NTPDase inhibition Thiophene positional isomerism Cancer target screening

Molecular Weight Optimization (319.31 g/mol) Within the Lead-Like Chemical Space

The target compound's molecular weight of 319.31 g/mol is 16 g/mol higher than the N-(2-fluorophenyl) analog (MW 303.31 g/mol, CID 52906362) but 68.9 g/mol lower than the 2,5-dichlorothiophene analog (MW 388.2 g/mol, CID 43972882) [1]. This places the compound within the preferred lead-like MW range (250–350 g/mol), while the dichloro analog exceeds the commonly applied 350 g/mol threshold for lead optimization programs [2].

Lead-likeness Fragment-based drug discovery Molecular complexity

Optimal Research and Industrial Application Scenarios for 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257552-17-2)


Ecto-NTPDase Isoform Selectivity Screening in Immuno-Oncology Drug Discovery

Based on the demonstrated NTPDase2 inhibitory activity of closely related thienyl-oxadiazole compounds (compound 3f IC50 = 0.25 µM against h-NTPDase2) [1], the target compound's distinct thiophen-3-yl geometry positions it as a high-priority candidate for isoform selectivity profiling. Research groups investigating the NTPDase2/NTPDase8 axis in tumor microenvironment immunosuppression should prioritize this compound to exploit the differential selectivity potential of the 3-thienyl regioisomer relative to the established 2-thienyl pharmacophore [1].

Kinase or GPCR Panel Screening Requiring Balanced Lipophilicity

With an XLogP of 2.4 (0.4 log units above the nearest N-phenyl analog, CID 52906362) [2], the target compound offers a permeability advantage for intracellular kinase or GPCR screening panels without the excessive lipophilicity (XLogP 4.3) and associated promiscuity risk of the 2,5-dichlorothiophene analog [2]. This property profile makes it suitable for broad-panel screening where balanced solubility and permeability are prerequisites for assay compatibility at 10–30 µM concentrations.

Structure-Activity Relationship (SAR) Expansion Around the 1,3,4-Oxadiazole C5 Position

The thiophen-3-yl substitution at the oxadiazole C5 position provides a unique entry point for SAR exploration distinct from the more common thiophen-2-yl and phenyl-substituted analogs [1][3]. Medicinal chemistry teams seeking to diversify their 1,3,4-oxadiazole libraries can use this compound as a key intermediate or reference standard to probe the impact of heterocycle positional isomerism on target binding, as evidenced by known conformational effects in related NTPDase inhibitor series [1].

Anticonvulsant Screening Leveraging the 2-Fluorophenoxy Pharmacophore

The 2-fluorophenoxy moiety has been validated as a critical anticonvulsant pharmacophore in substituted oxadiazoles, with compound 3 from the Almasirad et al. series demonstrating significant protection in both PTZ and MES seizure models [3]. While the target compound has not been directly tested in these models, its incorporation of the 2-fluorophenoxy group alongside a thiophene-modified oxadiazole core makes it a logical candidate for expanded anticonvulsant screening, particularly if the thiophene substitution can enhance metabolic stability over the parent phenyl series [3].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.